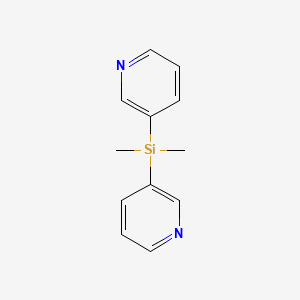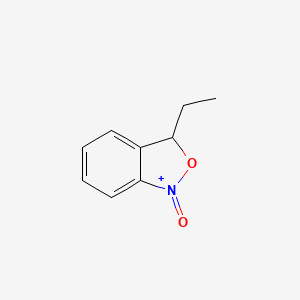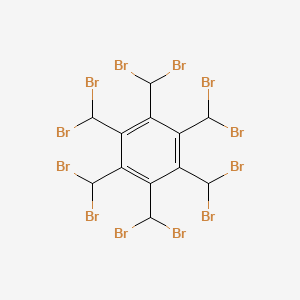![molecular formula C18H12BrF3N2 B14300377 3-Cyano-1-{[3-(trifluoromethyl)phenyl]methyl}quinolin-1-ium bromide CAS No. 111977-04-9](/img/structure/B14300377.png)
3-Cyano-1-{[3-(trifluoromethyl)phenyl]methyl}quinolin-1-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyano-1-{[3-(trifluoromethyl)phenyl]methyl}quinolin-1-ium bromide is a chemical compound known for its unique structure and properties. It features a quinoline core substituted with a cyano group and a trifluoromethylphenyl group, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyano-1-{[3-(trifluoromethyl)phenyl]methyl}quinolin-1-ium bromide typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the cyclization of an appropriate aniline derivative with a suitable aldehyde or ketone under acidic conditions. The cyano group can be introduced via a nucleophilic substitution reaction, while the trifluoromethylphenyl group is often added through a Friedel-Crafts alkylation reaction using trifluoromethylbenzene and a Lewis acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-Cyano-1-{[3-(trifluoromethyl)phenyl]methyl}quinolin-1-ium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, alkyl halides, amines, thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced quinoline derivatives.
Scientific Research Applications
3-Cyano-1-{[3-(trifluoromethyl)phenyl]methyl}quinolin-1-ium bromide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential as an anticancer agent, given its ability to interact with DNA and proteins.
Mechanism of Action
The mechanism of action of 3-Cyano-1-{[3-(trifluoromethyl)phenyl]methyl}quinolin-1-ium bromide involves its interaction with various molecular targets. The cyano group and quinoline core allow it to bind to nucleophilic sites on proteins and DNA, potentially disrupting their normal function. The trifluoromethyl group enhances its lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .
Comparison with Similar Compounds
Similar Compounds
- 3-Cyano-1-{[3-(trifluoromethyl)phenyl]methyl}quinoline
- 3-Cyano-1-{[3-(trifluoromethyl)phenyl]methyl}isoquinoline
- 3-Cyano-1-{[3-(trifluoromethyl)phenyl]methyl}naphthalene
Uniqueness
3-Cyano-1-{[3-(trifluoromethyl)phenyl]methyl}quinolin-1-ium bromide stands out due to its combination of a quinoline core, cyano group, and trifluoromethylphenyl group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry .
Properties
CAS No. |
111977-04-9 |
|---|---|
Molecular Formula |
C18H12BrF3N2 |
Molecular Weight |
393.2 g/mol |
IUPAC Name |
1-[[3-(trifluoromethyl)phenyl]methyl]quinolin-1-ium-3-carbonitrile;bromide |
InChI |
InChI=1S/C18H12F3N2.BrH/c19-18(20,21)16-6-3-4-13(9-16)11-23-12-14(10-22)8-15-5-1-2-7-17(15)23;/h1-9,12H,11H2;1H/q+1;/p-1 |
InChI Key |
LQTHCWIXYOJNLL-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=[N+]2CC3=CC(=CC=C3)C(F)(F)F)C#N.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


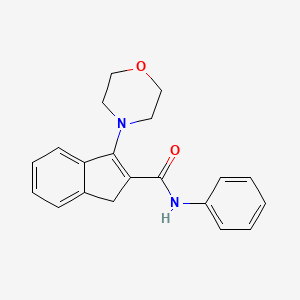
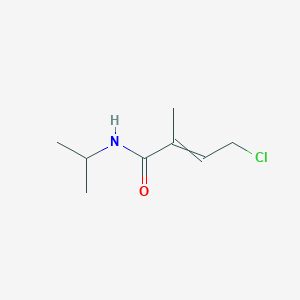
![4-Carbamoyl-1-[2-(hexadecyloxy)-2-oxoethyl]pyridin-1-ium chloride](/img/structure/B14300309.png)
![1-{2-[3-(Ethenesulfonyl)phenyl]hydrazinylidene}naphthalen-2(1H)-one](/img/structure/B14300323.png)
![1-methyl-3-[(1R)-1,2,2-trimethylcyclopentyl]benzene](/img/structure/B14300328.png)

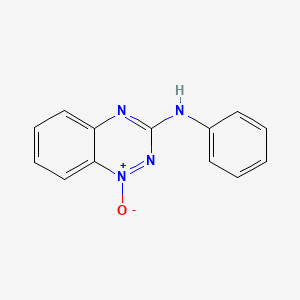
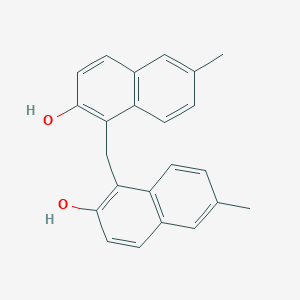
![Acetamide, N-[3-[3-[4-(2-pyridinyl)-1-piperazinyl]propoxy]phenyl]-](/img/structure/B14300348.png)

![2-[(Benzyloxy)carbonyl]-1,4-phenylene bis[4-(octyloxy)benzoate]](/img/structure/B14300355.png)
